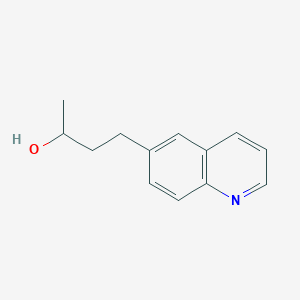![molecular formula C6H9ClF2O3S B13580164 [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13580164.png)
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers is a complex organic compound characterized by the presence of a difluoromethyl group, a hydroxycyclobutyl ring, and a methanesulfonylchloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutyl ring, introduction of the difluoromethyl group, and the attachment of the methanesulfonylchloride group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The methanesulfonylchloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methanesulfonylchloride group with an amine may produce a sulfonamide.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of difluoromethyl and sulfonyl groups on biological systems. It can serve as a probe to investigate enzyme interactions, protein modifications, and cellular pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its unique chemical structure can be exploited to design novel therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers involves its interaction with molecular targets such as enzymes, receptors, and proteins. The difluoromethyl group can enhance binding affinity, while the sulfonyl group can modulate the compound’s reactivity and stability. These interactions can lead to specific biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
[3-(trifluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride: Similar structure but with a trifluoromethyl group.
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylfluoride: Similar structure but with a methanesulfonylfluoride group.
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylbromide: Similar structure but with a methanesulfonylbromide group.
Uniqueness
The uniqueness of [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and sulfonyl groups can enhance the compound’s reactivity, stability, and binding affinity, making it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H9ClF2O3S |
|---|---|
Peso molecular |
234.65 g/mol |
Nombre IUPAC |
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClF2O3S/c7-13(11,12)3-4-1-6(10,2-4)5(8)9/h4-5,10H,1-3H2 |
Clave InChI |
XDRBVRAMUVLUHQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C(F)F)O)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


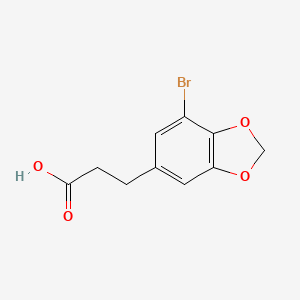
![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)
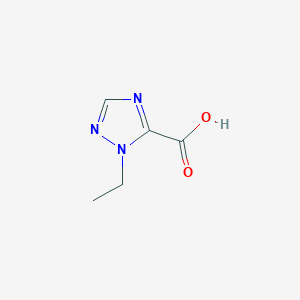

![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)
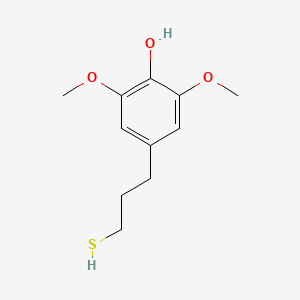

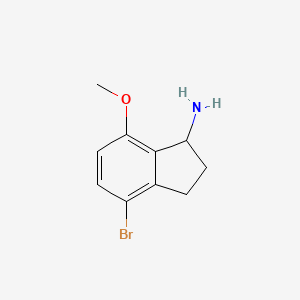
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)

![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)
